molecular formula C15H9Cl3O B6323412 (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1208986-00-8

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6323412
CAS No.: 1208986-00-8
M. Wt: 311.6 g/mol
InChI Key: CLZINPYYQFUCKS-QPJJXVBHSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chlorine atoms on both phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under microwave irradiation to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
  • (2E)-3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
  • (2E)-3-(3,4-Dichlorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

(2E)-3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is unique due to the specific positioning of chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to other chalcones

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZINPYYQFUCKS-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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